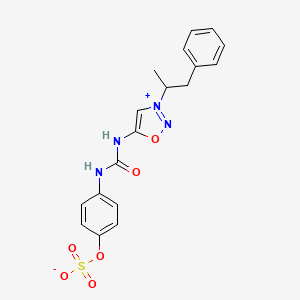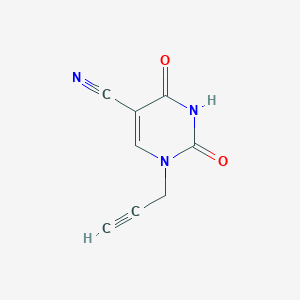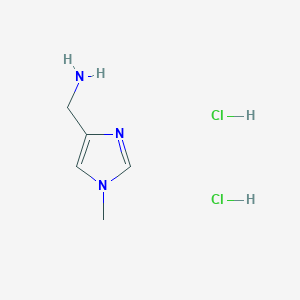
3-chloro-N-(piperidin-4-yl)pyrazin-2-amine
Vue d'ensemble
Description
“3-chloro-N-(piperidin-4-yl)pyrazin-2-amine” is a chemical compound with the CAS Number: 1378866-09-1. It has a molecular weight of 212.68 g/mol. The IUPAC name of this compound is N-(3-chloro-2-pyridinyl)-N-(4-piperidinyl)amine .
Molecular Structure Analysis
The Inchi Code of “3-chloro-N-(piperidin-4-yl)pyrazin-2-amine” is 1S/C10H14ClN3/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,13,14) . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
“3-chloro-N-(piperidin-4-yl)pyrazin-2-amine” is an oil at room temperature . It has a molecular weight of 211.69 .Applications De Recherche Scientifique
Genotoxicity and Metabolic Activation
One study delves into the genotoxicity potential of a closely related compound, focusing on its metabolism and the bioactivation process that leads to DNA binding. This research provides insights into the mechanisms through which such compounds might be activated metabolically, leading to genotoxic effects, which is crucial for understanding their safety profile in pharmaceutical applications (Kalgutkar et al., 2007).
Ligand Substituent Effects in Complex Stability
Another study investigates the stability of RuCl2(PPh3)2(amine) complexes with various amine ligands, including cyclic and acyclic amines. This research highlights the importance of ligand structure on the stability of metal complexes, which is essential for the development of new catalytic systems and understanding their reactivity (Viana et al., 2014).
Analgesic Potential
A study focused on the synthesis and biological evaluation of derivatives as analgesic agents showcases the potential of structurally related compounds in the development of new pain management solutions. This research emphasizes the importance of molecular modification for enhancing biological activity and developing new therapeutic agents (Aggarwal et al., 2020).
Optical Properties and Material Science Applications
Research into the optical properties of trisheterocyclic systems with electron-donating amino groups, including compounds similar to "3-chloro-N-(piperidin-4-yl)pyrazin-2-amine," explores their potential applications in materials science. These compounds demonstrate structure-dependent fluorescence properties, which could be leveraged in the development of new materials with specific optical characteristics (Palion-Gazda et al., 2019).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-chloro-N-piperidin-4-ylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-8-9(13-6-5-12-8)14-7-1-3-11-4-2-7/h5-7,11H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATZWPHZYYPTIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(piperidin-4-yl)pyrazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1474126.png)




![1-({[(4-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474132.png)

![Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1474139.png)
![N-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1474140.png)
